molecular formula C8H9F2NO B13318190 2-Ethoxy-4,6-difluoroaniline

2-Ethoxy-4,6-difluoroaniline

Katalognummer: B13318190
Molekulargewicht: 173.16 g/mol
InChI-Schlüssel: RDWWKUIASSGVAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-4,6-difluoroaniline is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms at positions 4 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an ethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4,6-difluoroaniline typically involves multiple steps. One common method starts with the preparation of an intermediate, such as 2-ethoxy-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using phosphorus oxychloride to obtain 2-ethoxy-4,6-dichloropyrimidine. Finally, the dichloropyrimidine is fluorinated using a fluorinating agent like potassium fluoride at elevated temperatures to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and efficiency. For example, the use of continuous-flow reactors can enhance the reaction rate and product purity. Additionally, the choice of solvents and catalysts can be tailored to minimize side reactions and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-4,6-difluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-4,6-difluoroaniline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-ethoxy-4,6-difluoroaniline involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoroaniline
  • 4-Fluoroaniline
  • 2,4-Difluoroaniline
  • 4-Ethoxy-2,6-difluoroaniline

Uniqueness

2-Ethoxy-4,6-difluoroaniline is unique due to the presence of both ethoxy and difluoro substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in various applications .

Eigenschaften

Molekularformel

C8H9F2NO

Molekulargewicht

173.16 g/mol

IUPAC-Name

2-ethoxy-4,6-difluoroaniline

InChI

InChI=1S/C8H9F2NO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2,11H2,1H3

InChI-Schlüssel

RDWWKUIASSGVAI-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC(=C1)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.